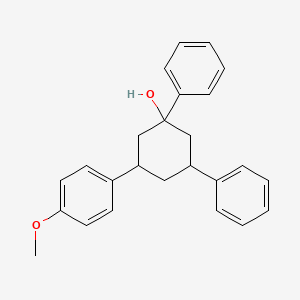
3-(4-Methoxyphenyl)-1,5-diphenylcyclohexan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-1,5-diphenylcyclohexan-1-OL is an organic compound that belongs to the class of cyclohexanols. This compound is characterized by the presence of a cyclohexane ring substituted with three phenyl groups, one of which contains a methoxy group at the para position. The compound’s structure imparts unique chemical and physical properties, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1,5-diphenylcyclohexan-1-OL can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of benzene with 4-methoxybenzyl chloride, followed by cyclization and subsequent reduction to yield the desired cyclohexanol derivative . The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methoxyphenyl)-1,5-diphenylcyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(4-Methoxyphenyl)-1,5-diphenylcyclohexan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxyphenyl)-1,5-diphenylcyclohexan-1-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with cellular signaling pathways, leading to changes in gene expression and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methoxyphenyl)propoxy-4-methoxyphenethylimidazole: Known for its use in calcium signaling research.
4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: Studied for its anticancer properties.
Uniqueness
3-(4-Methoxyphenyl)-1,5-diphenylcyclohexan-1-OL is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a cyclohexane ring with multiple phenyl groups, including a methoxy-substituted phenyl group, sets it apart from other similar compounds .
Propiedades
Número CAS |
88387-83-1 |
|---|---|
Fórmula molecular |
C25H26O2 |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-1,5-diphenylcyclohexan-1-ol |
InChI |
InChI=1S/C25H26O2/c1-27-24-14-12-20(13-15-24)22-16-21(19-8-4-2-5-9-19)17-25(26,18-22)23-10-6-3-7-11-23/h2-15,21-22,26H,16-18H2,1H3 |
Clave InChI |
MQHOCSXCCUXRGZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2CC(CC(C2)(C3=CC=CC=C3)O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


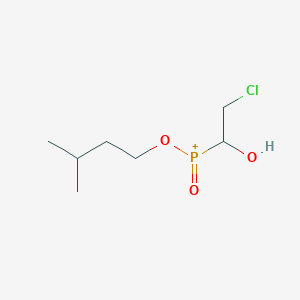
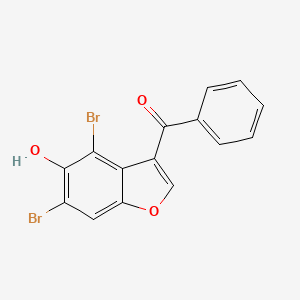
![2-Amino-4-[(ethylamino)methyl]benzene-1-sulfonic acid](/img/structure/B14389873.png)

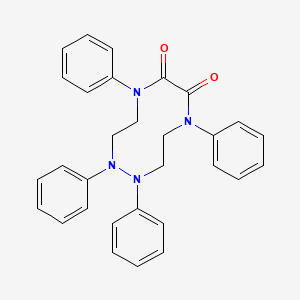
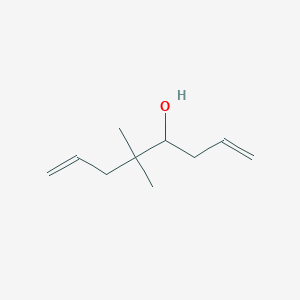
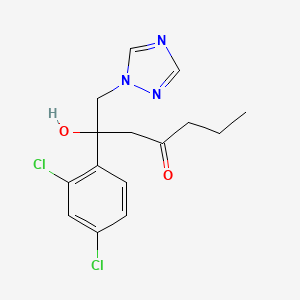
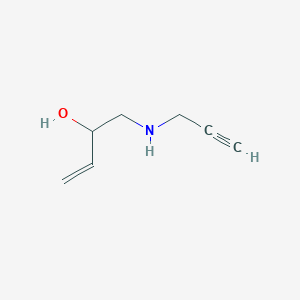
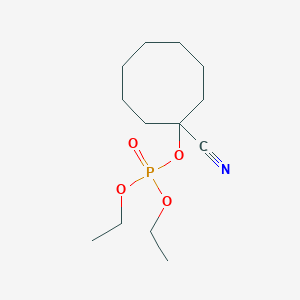
![(NZ)-N-[2-(4-chlorophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14389930.png)
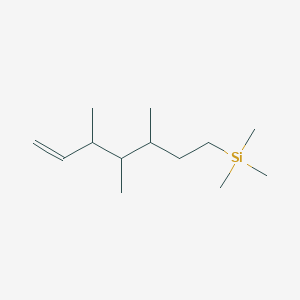

![3-{3-[(Oxan-2-yl)oxy]propoxy}pyridine](/img/structure/B14389945.png)

